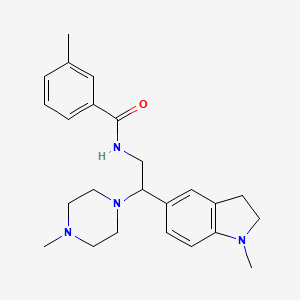![molecular formula C12H12N2O3S B2358726 Ácido 4-((benzo[d]tiazol-2-ilmetil)amino)-4-oxobutanoico CAS No. 1183841-11-3](/img/structure/B2358726.png)
Ácido 4-((benzo[d]tiazol-2-ilmetil)amino)-4-oxobutanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a wide range of biological activities, which are often influenced by the substituents on the thiazole ring . For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Aplicaciones Científicas De Investigación
Propiedades Antiinflamatorias
El compuesto ha sido investigado por su potencial antiinflamatorio. En un estudio realizado por Jyothi et al., se sintetizaron y evaluaron nuevos derivados de este compuesto . Específicamente, los compuestos con un grupo metoxi en la posición sexta del anillo benzotiazol mostraron una prometedora inhibición de las enzimas ciclooxigenasa-1 (COX-1) y COX-2. Estos derivados demostraron una excelente selectividad para COX-2, convirtiéndolos en posibles candidatos para el desarrollo de fármacos antiinflamatorios.
Actividad Antimicrobiana
Los derivados de tiazol, incluido este compuesto, se han explorado por sus efectos antimicrobianos. En un estudio, un tiazol 2,4-disustituido exhibió una potente actividad inhibitoria contra cepas microbianas, comparable al fármaco estándar vancomicina . Se justifican investigaciones adicionales sobre el mecanismo de acción y los objetivos específicos.
Inhibición de la Migración Celular
Otra aplicación intrigante reside en la inhibición de la migración celular. Un nuevo derivado de benzotiazol (denominado B7) demostró efectos proapoptóticos e indujo el arresto del ciclo celular en ciertas líneas celulares cancerosas . La comprensión de los mecanismos subyacentes podría proporcionar información para la terapia del cáncer.
Estudios de Modo de Acción
Los investigadores han dilucidado el modo de acción de los derivados de benzotiazol, incluido este compuesto. Al combinar las fracciones semicarbazona y tiosemicarbazona, evaluaron la actividad antimicrobiana . Estudios adicionales podrían revelar objetivos y aplicaciones adicionales.
Mecanismo De Acción
Target of Action
The compound, also known as 4-(1,3-benzothiazol-2-ylmethylamino)-4-oxobutanoic acid, has been found to have significant activity against certain targets. Benzothiazole derivatives have been reported to exhibit potent inhibition against Mycobacterium tuberculosis . They have also shown significant activity against COX-1 and COX-2 enzymes, which are involved in inflammatory responses .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis . In the case of COX-1 and COX-2 enzymes, the compound has demonstrated inhibitory activity, potentially reducing inflammation .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. The inhibition of M. tuberculosis can disrupt the pathogen’s growth and survival pathways . The inhibition of COX-1 and COX-2 enzymes can affect the arachidonic acid pathway, potentially reducing the production of prostaglandins and other inflammatory mediators .
Result of Action
The compound’s action can lead to molecular and cellular effects. The inhibition of M. tuberculosis can result in the control of tuberculosis infection . The inhibition of COX-1 and COX-2 enzymes can lead to a reduction in inflammation, providing potential therapeutic benefits in conditions associated with inflammation .
Safety and Hazards
While specific safety and hazard information for “4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid” was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. Thiazole derivatives, depending on their structure and substituents, can have varying degrees of toxicity .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
4-(1,3-benzothiazol-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(5-6-12(16)17)13-7-11-14-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2,(H,13,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAUOLNXJRWOFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
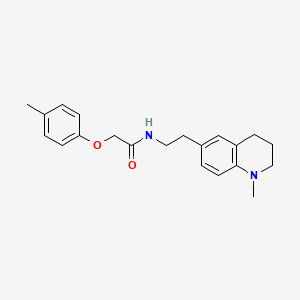
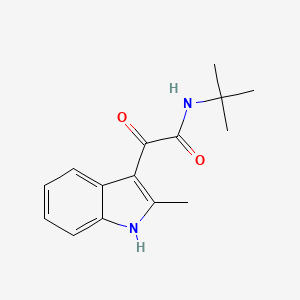


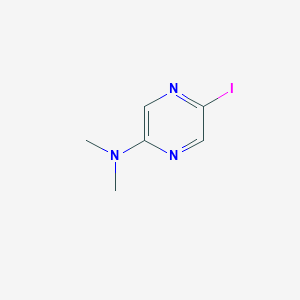

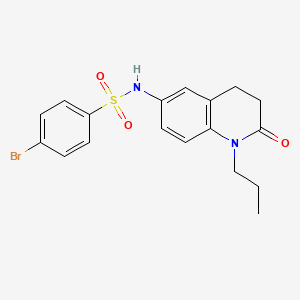
![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/no-structure.png)
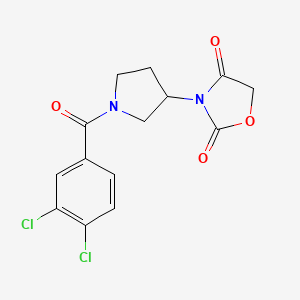
![methyl 5-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2358659.png)
![2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one](/img/structure/B2358660.png)
![5-(2-chlorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2358661.png)
